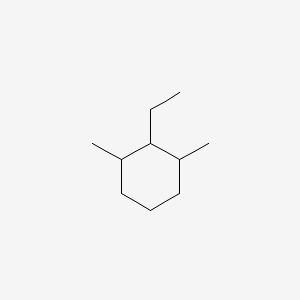
Cyclohexane, 2-ethyl-1,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane, 2-ethyl-1,3-dimethyl- is an organic compound with the molecular formula C10H20. It is a derivative of cyclohexane, where the hydrogen atoms at positions 2, 1, and 3 are replaced by ethyl and methyl groups, respectively. This compound is part of the cycloalkane family, which consists of saturated hydrocarbons containing carbon atoms arranged in a ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexane, 2-ethyl-1,3-dimethyl- typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of cyclohexane, 2-ethyl-1,3-dimethyl- may involve catalytic hydrogenation of corresponding aromatic compounds or the use of high-pressure catalytic processes. These methods ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexane, 2-ethyl-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert cyclohexane, 2-ethyl-1,3-dimethyl- to its corresponding alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions can replace hydrogen atoms with halogens (e.g., chlorine or bromine) under UV light or in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, H2/Pd-C
Substitution: Cl2, Br2, UV light
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated cyclohexane derivatives
Wissenschaftliche Forschungsanwendungen
Cyclohexane, 2-ethyl-1,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of cycloalkane chemistry and conformational analysis.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of cyclohexane, 2-ethyl-1,3-dimethyl- involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces. These interactions can influence the compound’s reactivity and stability, making it suitable for various chemical transformations. The pathways involved include the activation of specific functional groups and the stabilization of transition states during reactions.
Vergleich Mit ähnlichen Verbindungen
- Cyclohexane, 1-ethyl-2,3-dimethyl-
- Cyclohexane, 1,3-dimethyl-
- Cyclohexane, 1,1-dimethyl-3-ethyl-
Comparison: Cyclohexane, 2-ethyl-1,3-dimethyl- is unique due to its specific substitution pattern, which influences its chemical properties and reactivity. Compared to other similar compounds, it may exhibit different conformational preferences and steric interactions, affecting its behavior in chemical reactions and applications.
Eigenschaften
CAS-Nummer |
7045-67-2 |
|---|---|
Molekularformel |
C10H20 |
Molekulargewicht |
140.27 g/mol |
IUPAC-Name |
2-ethyl-1,3-dimethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-4-10-8(2)6-5-7-9(10)3/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
QZUJWESVOYGMQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(CCCC1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















